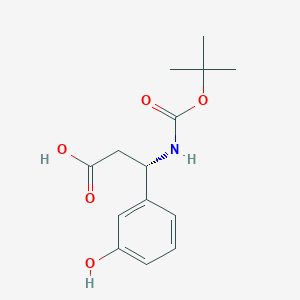

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

-(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid, or (S)-3-((t-Boc)amino)-3-(3-HPPA) for short, is a synthetic organic compound with a variety of potential applications in scientific research. It is a chiral molecule, meaning that it is composed of two mirror-image forms that are non-superimposable on one another. This makes it useful for studying the effects of chirality on biological systems. It is also a versatile intermediate for the synthesis of various other compounds, and has been used to study the effects of different substituents on the activity of molecules.

科学的研究の応用

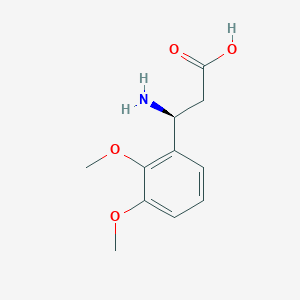

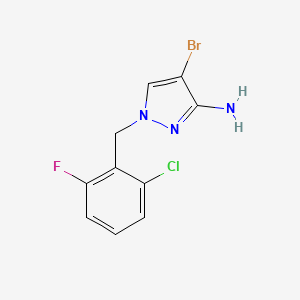

Enantioselective Synthesis

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid is used in the enantioselective synthesis of neuroexcitant analogues, such as the preparation of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA. This process involves coupling with bromomethyl isoxazolinone derivatives and hydrolyzing under mild conditions to yield enantiopure products (Pajouhesh et al., 2000).

Substance Safety Evaluation

Another application is in the safety evaluation of substances for use in food contact materials. For example, a scientific opinion by EFSA assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, related to its use in polyolefins in contact with foods, concluding no safety concern for consumers under specified conditions (Flavourings, 2011).

Metabolic Studies

In metabolic studies, variants of this compound have been analyzed as derivatives in cultures of a thermophilic sulfur-dependent anaerobic archaeon, demonstrating the formation of various organic acids, including phenylacetic and hydroxyphenylacetic acids (Rimbault et al., 1993).

Chemical Reactions

Research into the chemical reactions of amino acid derivatives, like the reaction of 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid with thionyl chloride, has shown the formation of various compounds like tetra(tert-butyl) dihydroxybiphenyl, indicating a redox process in such reactions (Volod’kin et al., 2013).

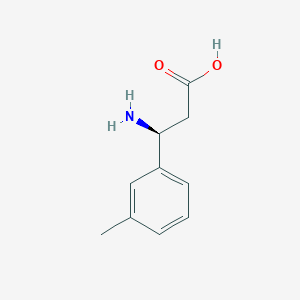

Synthesis of Beta-Alanine Derivatives

It is also used in the synthesis of beta-alanine derivatives, which are analogues of aromatic amino acids. These are prepared enantioselectively and are significant in the study of amino acid biochemistry (Arvanitis et al., 1998).

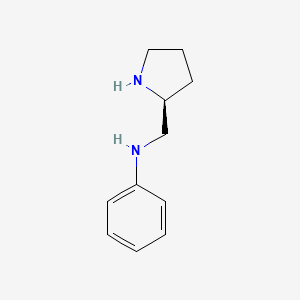

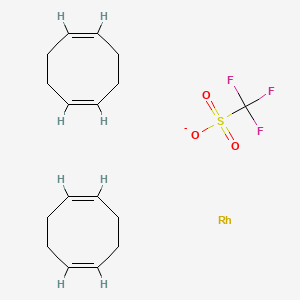

Ligand Synthesis

The compound finds use in the synthesis of cyclen-based ligands, useful in complexation and imaging studies. For instance, a bifunctional cyclen-based ligand incorporating this compound was synthesized for potential applications in radiopharmaceuticals (Řezanka et al., 2008).

Catalytic Applications

In catalysis, the tert-butoxycarbonyl group, a key component of this compound, is used for N-tert-butoxycarbonylation of amines. This process is significant in protecting amine groups during synthetic procedures (Heydari et al., 2007).

特性

IUPAC Name |

(3S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIMLFKCLBBZKH-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426615 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid | |

CAS RN |

499995-79-8 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)